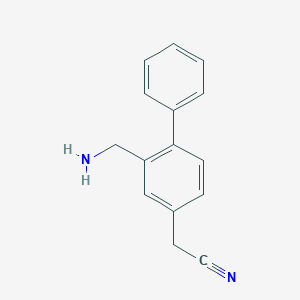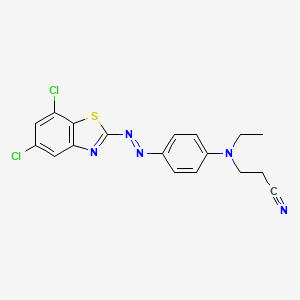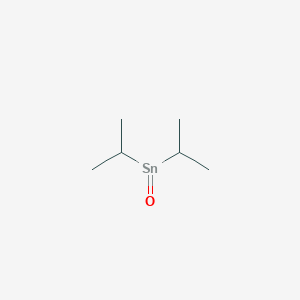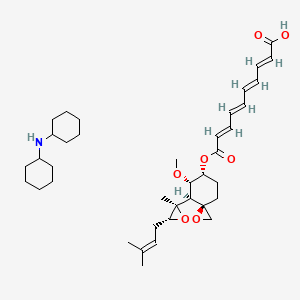
Bicyclohexylammonium fumagillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclohexylammonium fumagillin is an antibiotic compound isolated from the fungus Aspergillus fumigatus. It has been widely used for nearly 60 years to treat nosemosis, or “nosema disease,” in western honey bees (Apis mellifera) . Fumagillin is known for its ability to inhibit the enzyme methionine aminopeptidase 2 (MetAP2) in eukaryotic cells, which interferes with protein modifications necessary for normal cell function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of bicyclohexylammonium fumagillin involves the isolation of fumagillin from Aspergillus fumigatus. The compound is then combined with bicyclohexylamine to form the bicyclohexylammonium salt . The specific synthetic routes and reaction conditions for industrial production are not extensively detailed in the literature, but the process generally involves fermentation of the fungus followed by extraction and purification of the active compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of Aspergillus fumigatus, followed by extraction and purification processes to isolate fumagillin. The fumagillin is then reacted with bicyclohexylamine to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclohexylammonium fumagillin undergoes various chemical reactions, including:
Oxidation: Fumagillin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in fumagillin.
Substitution: Substitution reactions can occur at various positions on the fumagillin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various fumagillin derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Bicyclohexylammonium fumagillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and protein modification.
Biology: Investigated for its effects on cellular processes and protein synthesis.
Medicine: Explored as a potential treatment for microsporidiosis and other parasitic infections. .
Industry: Used in apiculture to control nosema disease in honey bees.
Mecanismo De Acción
The primary mechanism of action of bicyclohexylammonium fumagillin involves the inhibition of methionine aminopeptidase 2 (MetAP2) in eukaryotic cells. This enzyme is crucial for protein modifications necessary for normal cell function. By inhibiting MetAP2, fumagillin disrupts protein synthesis and cellular processes, leading to its antimicrobial and anti-angiogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
Fumagillol: The hydrolysis product of fumagillin, which retains some biological activity.
Semisynthetic Fumagillin Analogues: Modified versions of fumagillin designed to reduce toxicity while retaining beneficial properties.
Uniqueness
Bicyclohexylammonium fumagillin is unique due to its specific inhibition of MetAP2, which is not commonly targeted by other antimicrobial agents. This unique mechanism of action makes it particularly effective against certain parasitic infections and provides potential for use in cancer treatment .
Propiedades
Número CAS |
41567-78-6 |
|---|---|
Fórmula molecular |
C38H57NO7 |
Peso molecular |
639.9 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;/t19-,20-,23-,24-,25+,26+;/m1./s1 |
Clave InChI |
OLRILZDTQKZQIG-PNLOCOOESA-N |
SMILES isomérico |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


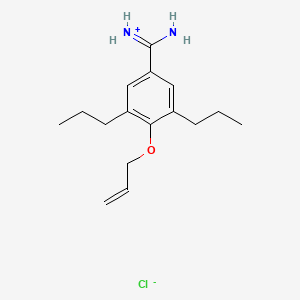
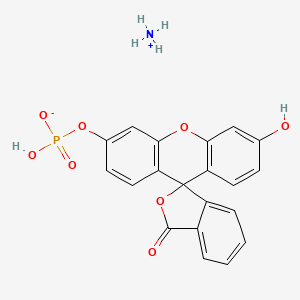
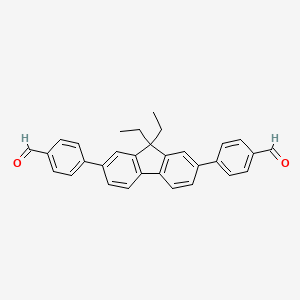
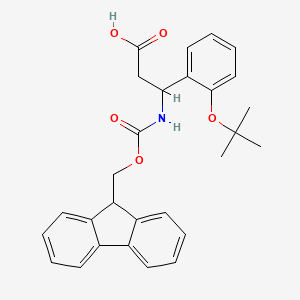
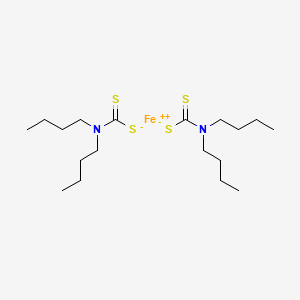
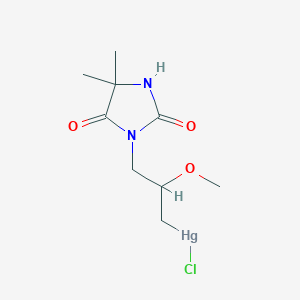
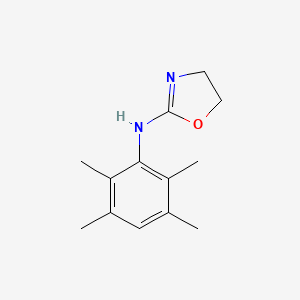
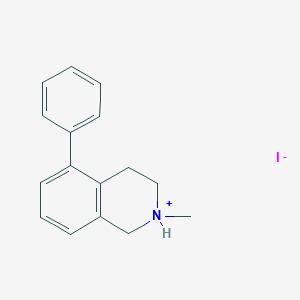
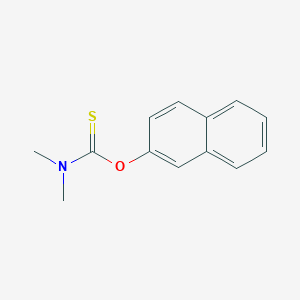
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
